molecular formula C11H12O3 B110942 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one CAS No. 13336-32-8

4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B110942
CAS No.: 13336-32-8
M. Wt: 192.21 g/mol
InChI Key: YIZGATRDPJVJID-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C11H14O3 It is a derivative of 1-indanone, characterized by the presence of two methoxy groups at the 4 and 6 positions on the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, fully saturated derivatives, and substituted indanone derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Cholinesterase Inhibition:
One of the significant applications of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one is its role as a cholinesterase inhibitor. A study demonstrated that derivatives of this compound exhibited potent inhibition against acetylcholinesterase (AChE), which is crucial for developing treatments for Alzheimer's disease. The most potent derivative showed an IC50 value of 1.57 µM against AChE, indicating its potential as a therapeutic agent for neurodegenerative disorders .

Antioxidant Activity:
Research has indicated that compounds similar to this compound possess antioxidant properties. These compounds can scavenge active oxygen radicals and prevent lipid peroxidation, which is significant in mitigating oxidative stress-related diseases such as cardiovascular disorders and cancer .

Anti-inflammatory Effects:
The compound has also been studied for its anti-inflammatory properties. It has shown promise in reducing inflammation markers in various biological models, suggesting its potential use in treating inflammatory diseases .

Organic Synthesis Applications

Synthesis of Novel Compounds:
this compound serves as a versatile starting material for synthesizing various derivatives through palladium-catalyzed reactions. For instance, it can be used in stereoselective α-arylation reactions to produce complex arylated indanones . This versatility makes it valuable in developing new pharmaceutical agents.

Ionic Liquid Promoted Reactions:
The compound has been utilized in ionic liquid-mediated reactions to synthesize spiropyrrolidines. This method enhances reaction efficiency and product yield while minimizing environmental impact .

Case Studies

StudyApplicationFindings
Cholinesterase Inhibition StudyAlzheimer's DiseaseIdentified potent inhibitors with IC50 values as low as 1.57 µM against AChE .
Antioxidant Activity ResearchCardiovascular HealthDemonstrated ability to scavenge free radicals and inhibit lipid peroxidation .
Synthesis of Arylated IndanonesOrganic ChemistryDeveloped new arylated compounds through palladium-catalyzed reactions using the indanone framework .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for the development of new pharmaceuticals and industrial chemicals .

Biological Activity

4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one (CAS No. 13336-32-8) is a chemical compound that has attracted attention for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol. The compound features a unique indanone framework with methoxy groups at the 4 and 6 positions, which may enhance its biological activity compared to structurally similar compounds .

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anti-inflammatory Properties:
Studies have shown that this compound possesses anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

2. Antioxidant Activity:
The antioxidant potential of this compound has been highlighted in several studies. It is believed to scavenge free radicals and protect cells from oxidative stress .

3. Neuroprotective Effects:
This compound has been investigated for its neuroprotective properties, making it a candidate for developing treatments targeting neurological disorders .

4. Anticancer Activity:
Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

Synthesis Method Description
Condensation ReactionA common method involves the condensation of a methoxy-substituted aromatic aldehyde with a β-keto ester followed by cyclization and reduction steps.
OxidationThe compound can be oxidized to form corresponding quinones using agents like potassium permanganate or chromium trioxide.
Nucleophilic SubstitutionThe methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions .

Case Studies

Several case studies have explored the biological activities of this compound:

Case Study 1: Anti-inflammatory Effects
In vitro studies demonstrated that treatment with this compound significantly reduced the levels of inflammatory markers in macrophage cell lines, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Antioxidant Activity
Research indicated that this compound effectively scavenged free radicals in cellular models, leading to decreased oxidative stress and improved cell viability under oxidative conditions .

Case Study 3: Anticancer Potential
A study focused on the effects of this compound on breast cancer cell lines revealed that it induced apoptosis at micromolar concentrations and inhibited cell proliferation significantly compared to controls .

Properties

IUPAC Name

4,6-dimethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-7-5-9-8(3-4-10(9)12)11(6-7)14-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZGATRDPJVJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC2=O)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576252
Record name 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13336-32-8
Record name 2,3-Dihydro-4,6-dimethoxy-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13336-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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